molecular formula C17H15ClN2O3S2 B2875881 4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 951613-08-4

4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No. B2875881
CAS RN: 951613-08-4
M. Wt: 394.89
InChI Key: IEVPWAFVVOBKEU-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups including a cyano group (-CN), an amide group (CONH2), a phenyl group (C6H5), a pyrrolidine ring (C4H8NH), and a 1,3,4-oxadiazole ring (C2H2N2O). Each of these functional groups contributes to the overall properties of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine and 1,3,4-oxadiazole rings would add a three-dimensional aspect to the molecule, which could have implications for its physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group could undergo reactions such as hydrolysis or reduction, while the amide group could participate in reactions such as amide hydrolysis or the formation of imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the presence of the polar amide and cyano groups could increase its solubility in polar solvents, while the presence of the nonpolar phenyl group could increase its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These factors would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve investigating its potential uses, such as in the development of new drugs or materials. This could involve studying its biological activity, its physical and chemical properties, and its reactivity under various conditions .

properties

IUPAC Name

N-(3-chlorophenyl)-2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-11-19-15(10-24-11)12-6-7-16(23-2)17(8-12)25(21,22)20-14-5-3-4-13(18)9-14/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVPWAFVVOBKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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